3H-1,2-Dithiole-3-thione, 4-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-methyl- typically involves the sulfurization of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . One common method includes the reaction of elemental sulfur or disulfur dichloride with these precursors under controlled conditions . The reaction conditions often require moderate temperatures and the presence of a suitable solvent to facilitate the formation of the 1,2-dithiole-3-thione ring.
Industrial Production Methods
Industrial production of 3H-1,2-Dithiole-3-thione, 4-methyl- may involve large-scale sulfurization processes using similar precursors and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
3H-1,2-Dithiole-3-thione, 4-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiole-3-thione, 4-methyl- involves its role as a phase II enzyme inducer and sulfur donor . It activates the Nrf2/Keap1-dependent signaling pathway, leading to the upregulation of antioxidant enzymes such as glutathione and NADH quinone oxidoreductase . This activation helps protect cells against oxidative stress and other toxic insults .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the 1,2-dithiole-3-thione family include:
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Uniqueness
3H-1,2-Dithiole-3-thione, 4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce phase II enzymes and donate sulfur makes it particularly valuable in research focused on oxidative stress and related diseases .
Properties
CAS No. |
3354-41-4 |
---|---|
Molecular Formula |
C4H4S3 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
4-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 |
InChI Key |
YHKZVQYBNUVXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSSC1=S |
Origin of Product |
United States |
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